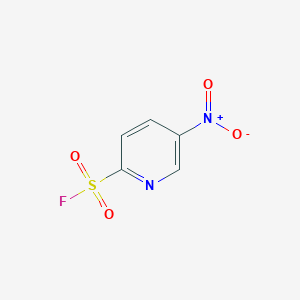
5-Nitropyridine-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S . It is used in organic synthesis and pharmaceutical intermediate, mainly in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of this compound can be achieved through several methodologies. One such method involves the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the use of sulfur-containing substrates, such as the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . It can also be used in the preparation of acyl fluorides by palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides .Physical and Chemical Properties Analysis
This compound is characterized by its resistance to hydrolysis under physiological conditions . This balance of reactivity and stability is attractive for various applications, particularly in synthetic chemistry .Aplicaciones Científicas De Investigación
Chemical Biology and Drug Discovery
5-Nitropyridine-2-sulfonyl fluoride serves as a pivotal intermediate in the synthesis of a variety of chemical compounds, with significant implications in chemical biology and drug discovery. Its utility stems from the unique chemical reactivity of the sulfonyl fluoride group, which has been explored for the development of novel antibiotics. Notably, compounds incorporating aromatic sulfonyl fluorides with a nitro group in their ortho position have demonstrated remarkable antibacterial activity, including efficacy against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa (Sadlowski et al., 2018).
Synthetic Chemistry
In the realm of synthetic chemistry, this compound has been employed as a reagent in various synthesis and modification processes. For instance, it has been used in the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides, facilitating the synthesis of acyl fluorides under CO-free conditions. This approach not only offers a pathway to generate a broad spectrum of acyl fluorides efficiently but also underscores the potential of this compound in facilitating late-stage functionalization of complex molecules (Liang et al., 2020).
Material Science
Further extending its application to material science, the unique properties of this compound have been leveraged in the development of metal-organic frameworks (MOFs). These MOFs exhibit exceptional performance in the selective sensing of explosives and in photoelectrochemical hydrogen evolution, highlighting the versatility of this compound in contributing to innovative materials with potential environmental and energy applications (Bhattacharjee et al., 2022).
Peptide Synthesis
Another intriguing application of this compound is found in peptide synthesis, where it facilitates the introduction of fluorine atoms into peptides. This methodology enhances the properties of peptides, making them more suitable for pharmaceutical applications by improving their stability and altering their biological activity (Sakakibara et al., 1967).
Mecanismo De Acción
The mechanism of action of 5-Nitropyridine-2-sulfonyl fluoride involves the selective introduction of multiple functional groups . This is achieved through a ring cleavage methodology reaction . Another mechanism involves the sulfur (vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity .
Safety and Hazards
5-Nitropyridine-2-sulfonyl fluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been categorized as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Direcciones Futuras
5-Nitropyridine-2-sulfonyl fluoride has potential applications in the development of antibiotics . It has been found to have remarkable antibacterial activity and is active against drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa . Furthermore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
5-nitropyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWNJMBPQPRXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
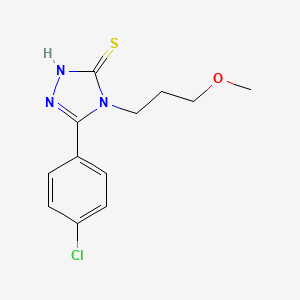
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2968426.png)
![2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetonitrile](/img/structure/B2968428.png)
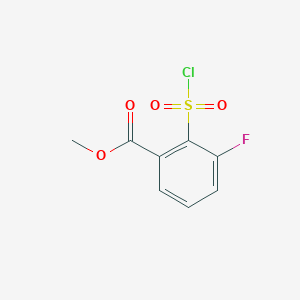
![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)
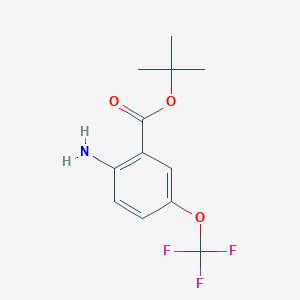
![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)
![(2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine-4-carbonitrile](/img/structure/B2968434.png)
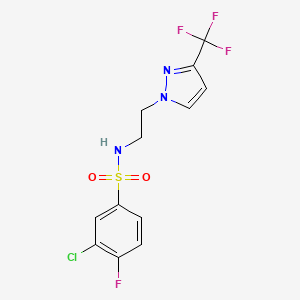
![N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B2968442.png)
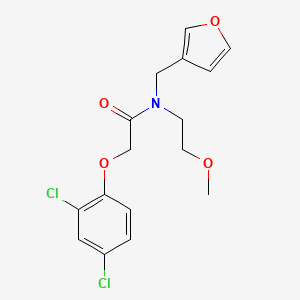

![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)
